molecular formula C12H8N4O5S B15008687 Propenamide, 3-(4-nitrophenyl)-N-(5-nitro-2-thiazolyl)-

Propenamide, 3-(4-nitrophenyl)-N-(5-nitro-2-thiazolyl)-

Cat. No.: B15008687
M. Wt: 320.28 g/mol
InChI Key: PXCPARRRVHBMBK-ZZXKWVIFSA-N
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Description

(2E)-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to both the thiazole and phenyl rings, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the nitro-substituted thiazole with the nitro-substituted phenylprop-2-enamide through a condensation reaction under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to their therapeutic effects. The thiazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-(4-AMINOPHENYL)PROP-2-ENAMIDE: Similar structure but with an amino group instead of a nitro group on the phenyl ring.

    (2E)-N-(5-AMINO-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENAMIDE: Similar structure but with an amino group instead of a nitro group on the thiazole ring.

Uniqueness

The presence of nitro groups on both the thiazole and phenyl rings makes (2E)-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENAMIDE unique, as it can undergo a variety of chemical reactions and potentially exhibit distinct biological activities compared to its analogs.

Properties

Molecular Formula

C12H8N4O5S

Molecular Weight

320.28 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C12H8N4O5S/c17-10(14-12-13-7-11(22-12)16(20)21)6-3-8-1-4-9(5-2-8)15(18)19/h1-7H,(H,13,14,17)/b6-3+

InChI Key

PXCPARRRVHBMBK-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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